molecular formula C14H17F3N2O2 B13581282 1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea

1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B13581282
M. Wt: 302.29 g/mol
InChI Key: SDFLBLKQMVKOIZ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea is a chemical compound known for its unique structure and properties It features a cyclohexyl group attached to a urea moiety, which is further connected to a phenyl ring substituted with a trifluoromethoxy group

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of cyclohexyl isocyanate with 4-(trifluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethoxy group on the phenyl ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research indicates its potential use in treating conditions like inflammation and hypertension.

    Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of bioactive lipid signaling molecules. By inhibiting this enzyme, the compound can modulate inflammatory responses and other physiological processes.

Comparison with Similar Compounds

1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]urea: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.

    1-Cyclohexyl-3-[4-(trifluoromethyl)phenyl]urea: Similar to the above, but with variations in the position of the trifluoromethyl group.

    1-Cyclohexyl-3-[4-(methoxy)phenyl]urea: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different biological activities.

The uniqueness of this compound lies in its trifluoromethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

1-cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)21-12-8-6-11(7-9-12)19-13(20)18-10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,18,19,20)

InChI Key

SDFLBLKQMVKOIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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